N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a nitrophenyl group
Properties
Molecular Formula |
C15H10N4O3S |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10N4O3S/c20-14(11-4-2-6-16-8-11)18-15-17-13(9-23-15)10-3-1-5-12(7-10)19(21)22/h1-9H,(H,17,18,20) |
InChI Key |
IOAJNHWSQPCEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Coupling with Pyridine-3-carboxylic Acid: The thiazole intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-5-carboxamide
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
